

JNJ-28330835: A Technical Guide for Muscle Wasting Disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JNJ-28330835**

Cat. No.: **B1673012**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potential for the treatment of muscle wasting disorders.^[1] Preclinical studies have shown its ability to enhance lean body mass and stimulate muscle growth with minimal hypertrophic effects on the prostate, a significant advantage over traditional anabolic steroids.^[1] This document provides a comprehensive technical overview of **JNJ-28330835**, summarizing available preclinical data, outlining likely experimental methodologies, and detailing the underlying signaling pathways.

Introduction

Muscle wasting, or sarcopenia, is a debilitating condition associated with numerous chronic diseases, aging, and immobility, leading to decreased physical function and increased morbidity and mortality. Selective androgen receptor modulators (SARMs) represent a promising therapeutic class of compounds designed to provide the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in other tissues, such as the prostate.^[2] **JNJ-28330835** has emerged as a noteworthy SARM with demonstrated efficacy in animal models of muscle wasting.^[1]

Mechanism of Action

JNJ-28330835 exerts its effects by binding to and activating the androgen receptor (AR), a ligand-inducible nuclear transcription factor.^[3] Upon activation in skeletal muscle, the AR translocates to the nucleus and binds to androgen response elements (AREs) on target genes, initiating a signaling cascade that promotes muscle protein synthesis and inhibits protein degradation. This leads to an increase in muscle mass and strength. The tissue selectivity of **JNJ-28330835** is attributed to its unique molecular structure, which results in differential interactions with the AR and tissue-specific co-regulators compared to endogenous androgens like testosterone.

Preclinical Data

The primary preclinical data for **JNJ-28330835** comes from a study in orchidectomized (castrated) rats, a well-established model for studying muscle wasting due to androgen deficiency.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal preclinical study on **JNJ-28330835**.

Table 1: Effect of **JNJ-28330835** on Anabolic and Androgenic Tissues in Rats

Parameter	Treatment Group	Dosage	Outcome
Levator Ani Muscle Growth	Orchidectomized Rats	10 mg/kg	Stimulated maximal growth
Lean Body Mass	Orchidectomized Rats	Not specified	Prevented half of the loss associated with orchidectomy
Lean Body Mass Restoration	Aged Orchidectomized Rats	Not specified	Restored about 30% of lost lean mass
Prostate Weight	Intact Rats	10 mg/kg	Reduced by a mean of 30%

Data extracted from the abstract of Allan GF, et al. Endocrine. 2007 Aug;32(1):41-51.^[1]

Experimental Protocols

While the specific, detailed experimental protocols for the preclinical studies on **JNJ-28330835** have not been publicly released, this section outlines the standard and likely methodologies employed based on the published abstract.[\[1\]](#)

Animal Model and Dosing

- Animal Model: Male Sprague-Dawley rats, both intact and surgically orchidectomized to induce androgen deficiency and subsequent muscle wasting. Aged rats were also used to model age-related muscle loss.
- Drug Administration: **JNJ-28330835** was administered orally. The vehicle and dosing frequency were not specified.
- Dosage: A dose of 10 mg/kg was identified as stimulating maximal growth of the levator ani muscle.[\[1\]](#)

Levator Ani Muscle Assay

This is a standard assay to assess the myotrophic (anabolic) activity of a compound.

- Procedure:
 - At the end of the treatment period, the rats are euthanized.
 - The levator ani muscle, a perineal muscle highly sensitive to androgens, is carefully dissected.
 - The wet weight of the muscle is immediately recorded.
- Endpoint: An increase in the wet weight of the levator ani muscle compared to the vehicle-treated control group indicates anabolic activity.

Body Composition Analysis

Magnetic Resonance Imaging (MRI) was used to monitor changes in body composition.[\[1\]](#)

- Procedure:

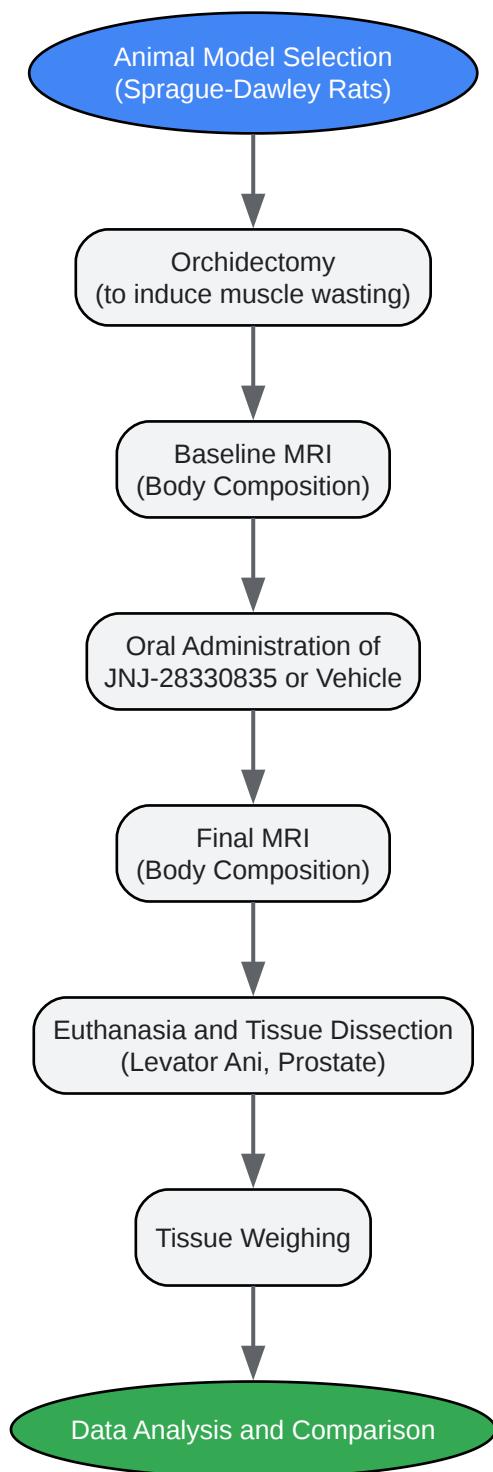
- Rats are anesthetized to prevent movement during imaging.
- Whole-body MRI scans are performed at baseline and at the end of the study.
- Specialized software is used to analyze the images and differentiate between lean body mass, fat mass, and total body water.
- Endpoints:
 - Change in total lean body mass.
 - Change in fat mass.
 - Prevention of lean body mass loss in orchidectomized rats.
 - Restoration of lean body mass in aged orchidectomized rats.

Androgenic Effect Assessment

- Procedure:
 - In intact male rats, the ventral prostate is dissected at the end of the study.
 - The wet weight of the prostate is measured.
- Endpoint: A minimal increase or a decrease in prostate weight relative to muscle anabolic effects indicates tissue selectivity and a favorable safety profile.

Signaling Pathways

The anabolic effects of **JNJ-28330835** in skeletal muscle are mediated through the androgen receptor signaling pathway. This pathway has both genomic and non-genomic components that ultimately lead to an increase in muscle protein synthesis and a decrease in muscle protein degradation.


Androgen Receptor Signaling in Skeletal Muscle

[Click to download full resolution via product page](#)

Caption: Androgen Receptor Signaling Pathway in Skeletal Muscle.

Experimental Workflow for Preclinical Evaluation

[Click to download full resolution via product page](#)

Caption: Preclinical Experimental Workflow for **JNJ-28330835**.

Discussion and Future Directions

The preclinical data on **JNJ-28330835** are promising, demonstrating its potential as a tissue-selective anabolic agent for muscle wasting disorders. The key advantage of **JNJ-28330835** lies in its ability to stimulate muscle growth while having minimal androgenic effects on the prostate, a significant concern with traditional androgen therapies.

However, the publicly available data is limited. To fully assess the therapeutic potential of **JNJ-28330835**, further research is needed, including:

- Dose-response studies: To determine the optimal dose for maximizing anabolic effects while minimizing any potential side effects.
- Studies in other models of muscle wasting: To evaluate its efficacy in a broader range of conditions, such as cachexia, sarcopenia, and disuse atrophy.
- Long-term safety studies: To assess any potential adverse effects with chronic administration.
- Clinical Trials: Ultimately, human clinical trials are necessary to confirm the safety and efficacy of **JNJ-28330835** in patients with muscle wasting disorders. A review of ongoing clinical trials for SARMs did not include **JNJ-28330835**, suggesting it may not have advanced to this stage of development.

Conclusion

JNJ-28330835 is a selective androgen receptor modulator with compelling preclinical evidence supporting its development for muscle wasting disorders. Its ability to promote muscle anabolism with a favorable safety profile warrants further investigation to translate these promising findings into a clinically effective therapy. This technical guide provides a foundational understanding of **JNJ-28330835** for researchers and drug development professionals interested in this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-28330835: A Technical Guide for Muscle Wasting Disorders]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673012#jnj-28330835-for-muscle-wasting-disorders>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com